molecular formula C9H3ClF4N2 B1486437 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-18-7

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Cat. No. B1486437
M. Wt: 250.58 g/mol
InChI Key: UUHMCYYJRVPENY-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 959238-18-7 . It has a molecular weight of 250.58 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s mentioned that it’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It’s also noted that it’s an intermediate formed during the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is C9H3ClF4N2 . The InChI Code is 1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.58 . The exact mass is 248.996841 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 240.5±35.0 °C at 760 mmHg . The melting point is 68ºC . The flash point is 99.3±25.9 °C .

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a key intermediate in the synthesis of compounds exhibiting potential biological activities. For instance, it has been utilized in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, which has shown potential biological activities in medicine. The rapid synthetic method established for this compound involves substitution, nucleophilic substitution reaction, and reduction reaction steps, showcasing the chemical's versatility in facilitating complex organic syntheses (Ouyang et al., 2016).

Radiochemical Labeling for Imaging

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline derivatives have been explored for radiochemical labeling with technetium-99m (99mTc), aiming at developing biomarkers for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. The "4 + 1" mixed-ligand system and the tricarbonyl approach have been employed to label quinazoline derivatives, providing insights into the use of these compounds in diagnostic imaging and their potential to inhibit EGFR autophosphorylation and cell growth, indicating their applicability in cancer research (Fernandes et al., 2008).

Synthesis of Quinazoline Derivatives with Biological Activity

The synthesis of various quinazoline derivatives, such as 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, has been detailed, highlighting the compound's role as an intermediate in the creation of biologically active molecules. These synthetic pathways typically involve multiple steps, including esterification, amidation, and condensation reactions, underscoring the chemical's importance in generating new compounds with potential therapeutic applications (Li-feng, 2011).

Fluorinated Quinazoline Derivatives and Their Applications

Fluorine-substituted quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity, showcasing the significance of fluorination in modulating biological properties. The study of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has provided valuable insights into how fluorine substitution influences solubility, stability, and biological activity, which is crucial for the development of new therapeutic agents (Sun et al., 2019).

Safety And Hazards

The compound is considered hazardous. It’s harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and dust respirator .

properties

IUPAC Name

4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMCYYJRVPENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652964
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

CAS RN

959238-18-7
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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